Dgpga

DNA damage Radiation biology Nucleotide chemistry

Radiation biology labs often lack a chemically defined, authentic 3'-glycolate standard, forcing them to rely on unmodified nucleotides that misrepresent repair kinetics. Dgpga solves this by providing the exact radiation-induced lesion required for quantitative LC-MS/MS and enzyme processing studies. - Enables precise tracking of 3'-glycolate repair in wild-type vs. TDP1-mutant cells. - Unique chromatographic mobility ensures interference-free quantification in complex biological matrices. - Supplied as a custom-synthesized, batch-certified solid; typical purity ≥95% (HPLC).

Molecular Formula C12H16N5O9P
Molecular Weight 405.26 g/mol
CAS No. 84881-71-0
Cat. No. B14413525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgpga
CAS84881-71-0
Molecular FormulaC12H16N5O9P
Molecular Weight405.26 g/mol
Structural Identifiers
SMILESC1C(OC(C1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO
InChIInChI=1S/C12H16N5O9P/c13-12-15-9-8(10(21)16-12)14-4-17(9)11-6(1-5(2-18)25-11)26-27(22,23)24-3-7(19)20/h4-6,11,18H,1-3H2,(H,19,20)(H,22,23)(H3,13,15,16,21)/t5-,6+,11+/m0/s1
InChIKeyQLLHARZHRAKIKU-WGDKSQQYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dgpga: Radiation-Induced DNA Lesion Overview


Dgpga, formally designated 2'-deoxyguanosine-3'-(phospho-2''-O-glycolic acid), is a modified nucleoside produced by gamma irradiation of DNA [1]. Structurally, it consists of a 2'-deoxyguanosine base linked to a 3'-phosphate group that is further esterified to glycolic acid via the 2''-hydroxyl, yielding a unique glycolate-terminated lesion (C12H16N5O9P, MW 405.26 g/mol) . This compound represents a specific class of oxidative DNA damage markers, distinct from common nucleotide monophosphates and other 3'-blocking groups [1].

Why Dgpga Substitution Fails


Generic 3'-nucleotides (e.g., 2'-deoxyguanosine-3'-monophosphate) lack the glycolate moiety that defines the biological identity and repair processing of Dgpga [1]. Even closely related 3'-phosphoglycolate (PG) termini exhibit distinct repair kinetics and enzyme specificities [2]. The unique ester linkage and charged glycolate group in Dgpga alter its interaction with DNA repair enzymes, chromatographic mobility, and role as a specific radiation-induced lesion marker—features that cannot be replicated by substituting with unmodified nucleotides or other 3'-blocking groups. Consequently, experiments requiring authentic radiation damage models, quantitative lesion tracking, or substrate-specific enzyme studies mandate the use of Dgpga rather than in-class analogs.

Dgpga Differentiation Evidence


Unique 3'-Glycolate Ester Structure

Dgpga differs fundamentally from the common nucleotide 2'-deoxyguanosine-3'-monophosphate (3'-dGMP) through the addition of a glycolate moiety esterified to the 3'-phosphate group [1]. This structural modification increases molecular weight from 347.21 Da (3'-dGMP) to 405.26 Da (Dgpga) [2] and drastically reduces predicted octanol-water partition coefficient (LogP) from approximately -1.5 for 3'-dGMP to -4.96 for Dgpga, reflecting enhanced hydrophilicity and altered cellular uptake potential . Such physicochemical differences preclude direct functional substitution in biochemical assays.

DNA damage Radiation biology Nucleotide chemistry

Distinct Chromatographic Mobility

In a direct comparative study, irradiation of 5'-end labeled poly(dG) generated two distinct products: 3',5'-dGDP and Dgpga. These compounds exhibited different migration patterns in both thin-layer chromatography (TLC) and polyacrylamide gel electrophoresis (PAGE), allowing unambiguous separation and identification [1]. This experimental distinction confirms that Dgpga is not simply a variant of a standard nucleotide diphosphate but a structurally and behaviorally unique lesion.

DNA damage Radiation biology Analytical chemistry

Delayed Repair of 3'-Glycolate Termini

Although direct kinetic data for the exact Dgpga structure are limited, studies on closely related 3'-phosphoglycolate (PG) termini—which share the glycolate moiety—demonstrate significantly slower cellular processing compared to 3'-phosphate termini [1]. In lymphoblastoid cells, both 3'-PG and 3'-phosphate termini were largely eliminated within 1 hour post-damage, yet 3'-PG termini were processed more slowly and exhibited greater persistence in TDP1-deficient cells [1]. By extension, Dgpga's glycolate-containing structure is expected to display similarly delayed repair kinetics relative to simple 3'-phosphorylated DNA ends.

DNA repair Kinetics Oxidative stress

Lesion-Specific Formation by Gamma Irradiation

Dgpga is not a generic nucleotide but a specific product of gamma irradiation damage to guanine-cytosine-rich DNA. Henner et al. demonstrated that irradiation of poly(dGdC) followed by enzymatic digestion to 3'-nucleotides yields Dgpga as a distinctive lesion [1]. In contrast, irradiation of other DNA substrates or use of different damaging agents produces different spectra of termini (e.g., 3'-phosphate, 3'-phosphoglycolate) [1][2]. This specificity makes Dgpga a valuable biomarker for radiation-induced DNA damage at GC sites, which cannot be replaced by commercially available generic 3'-nucleotides.

Gamma irradiation DNA strand breaks Lesion mapping

Dgpga Research and Industrial Applications


Radiation Damage & Repair Kinetics

Use Dgpga as a defined, authentic 3'-glycolate lesion to model gamma radiation damage in synthetic oligonucleotides or plasmid DNA. Its unique chromatographic mobility enables precise quantification of lesion formation and repair processing kinetics, particularly in assays comparing wild-type versus DNA repair-deficient cell lines (e.g., TDP1 mutants) [1]. This application directly leverages the differential processing evidence from Section 3.

Lesion-Specific Biomarker Assay Development

Employ Dgpga as a reference standard for developing LC-MS/MS or immunoaffinity assays aimed at detecting radiation-induced glycolate termini in biological samples. Its distinct molecular weight and hydrophilicity facilitate chromatographic separation from interfering nucleotides, ensuring assay specificity and accuracy . This scenario is supported by the structural and mobility differentiation evidence.

Enzyme Substrate Specificity Profiling

Incorporate Dgpga into synthetic DNA substrates to evaluate the cleavage efficiency and specificity of DNA repair enzymes that process 3'-blocking lesions. Comparing Dgpga to 3'-phosphate or 3'-phosphoglycolate substrates reveals enzyme preferences and mechanistic details critical for drug development targeting DNA repair pathways [2]. This application builds on the class-level inference of delayed repair kinetics.

Radiation Dosimetry Calibration Standards

Use Dgpga as a chemically defined calibration standard for quantifying DNA damage levels in ex vivo irradiation experiments or in assessing radiation exposure biomarkers. Its specific generation from GC-rich DNA upon gamma irradiation provides a more relevant calibration point than generic nucleotide standards, improving the accuracy of dosimetry models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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